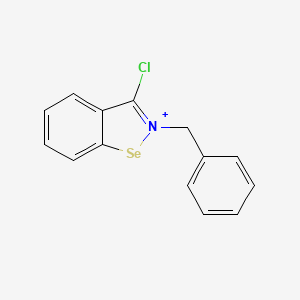
N-(3-(Dodecylamino)propyl)glycine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Dodecylamino)propyl)glycine hydrochloride is a chemical compound with the molecular formula C17H37ClN2O2 and a molecular weight of 336.90 g/mol . It is a derivative of glycine, where the amino group is substituted with a dodecylamino propyl group. This compound is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dodecylamino)propyl)glycine hydrochloride typically involves the reaction of dodecylamine with 3-chloropropylamine, followed by the addition of glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Dodecylamino)propyl)glycine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the dodecylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-(3-(Dodecylamino)propyl)glycine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving cell membranes and protein interactions.
Industry: The compound is used in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of N-(3-(Dodecylamino)propyl)glycine hydrochloride involves its interaction with molecular targets such as proteins and cell membranes. The dodecylamino group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and protein function. This interaction can modulate various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Dodecylamino)propyl)glycine
- N-(3-(Dodecylamino)propyl)alanine
- N-(3-(Dodecylamino)propyl)serine
Uniqueness
N-(3-(Dodecylamino)propyl)glycine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various applications compared to its analogs .
Properties
CAS No. |
93778-80-4 |
|---|---|
Molecular Formula |
C17H37ClN2O2 |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
2-[3-(dodecylamino)propylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C17H36N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15-19-16-17(20)21;/h18-19H,2-16H2,1H3,(H,20,21);1H |
InChI Key |
FMJIRTGWWDILFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCCNCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



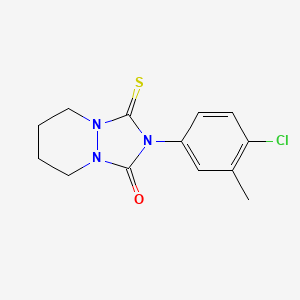
![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)
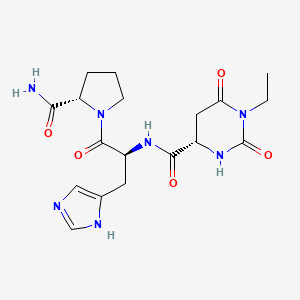
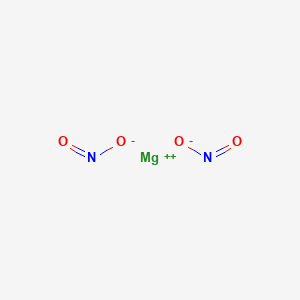
![3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol]](/img/structure/B12691823.png)

![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride](/img/structure/B12691827.png)
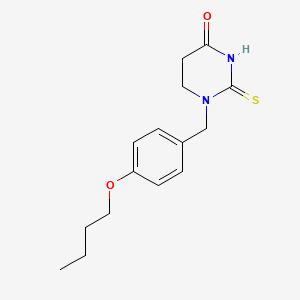
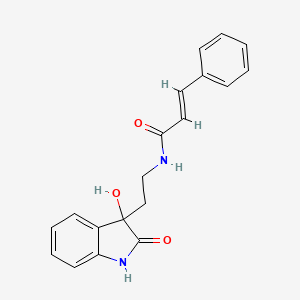
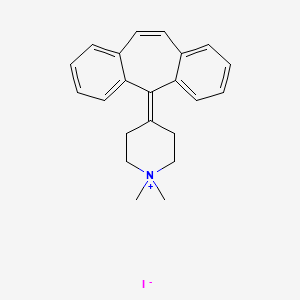
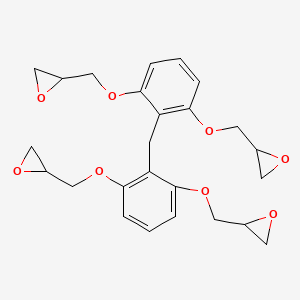
![ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12691850.png)
